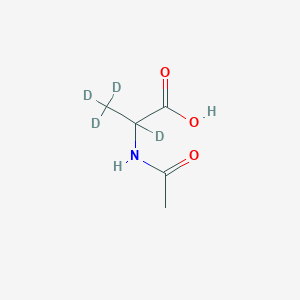
N-Acetyl-L-alanine-2,3,3,3-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanine-2,3,3,3-D4 is a stable isotope-labeled compound. It is a derivative of N-Acetyl-L-alanine, where the hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which makes it useful in tracing and studying metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanine-2,3,3,3-D4 typically involves the acetylation of L-alanine-2,3,3,3-D4. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the production of a high-quality product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanine-2,3,3,3-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-Acetyl-L-alanine-2,3,3,3-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanine-2,3,3,3-D4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
N-Acetyl-L-alanine-2,3,3,3-D4 can be compared with other similar compounds such as:
N-Acetyl-L-alanine: The non-deuterated form, which lacks the stable isotope labeling.
N-Acetyl-D-alanine: The D-enantiomer of N-Acetyl-L-alanine.
N-Acetyl-L-methionine: Another acetylated amino acid with different properties and applications
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways in a way that non-labeled compounds cannot .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















